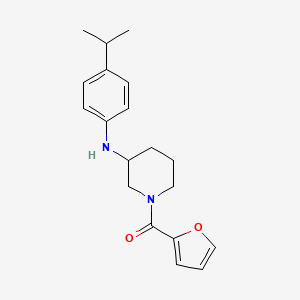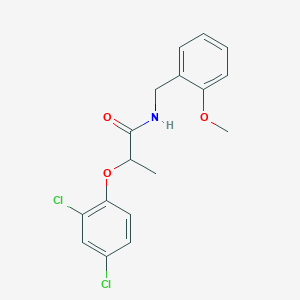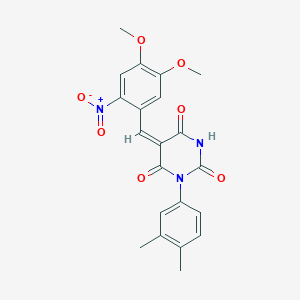
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, edema, and congestive heart failure. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body.
作用機序
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and decreased fluid retention in the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine acts on the ascending limb of the loop of Henle, where it blocks the Na+/K+/2Cl- cotransporter, leading to decreased reabsorption of these ions. This results in the excretion of sodium, chloride, and water in the urine, leading to a decrease in blood volume and blood pressure.
Biochemical and Physiological Effects:
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several biochemical and physiological effects on the body. It leads to a decrease in blood volume and blood pressure, which can be beneficial in the treatment of hypertension and congestive heart failure. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine also leads to an increase in urine output, which can be beneficial in the treatment of edema and fluid overload. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, such as hypokalemia, hyponatremia, and hypomagnesemia, which can have adverse effects on the body.
実験室実験の利点と制限
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has several advantages and limitations for lab experiments. It is a potent diuretic drug that can be used to study the effects of diuresis on the body. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also be used to study the role of the loop of Henle in the regulation of sodium and chloride ion transport. However, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can also lead to electrolyte imbalances, which can have adverse effects on the body and confound experimental results.
将来の方向性
There are several future directions for the study of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of research is the development of new diuretic drugs that have fewer side effects than 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of research is the study of the role of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine in the treatment of acute kidney injury and chronic kidney disease. Additionally, there is a need for further research on the biochemical and physiological effects of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine on the body.
合成法
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine can be synthesized by the condensation of 4-isopropylbenzoyl chloride with 3-piperidinylamine in the presence of sodium hydride. The resulting intermediate is then reacted with furan-2-carboxylic acid to yield 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine. The synthesis of 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its diuretic properties and its potential therapeutic applications. It has been used in the treatment of hypertension, congestive heart failure, and edema. 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been studied for its role in the treatment of acute kidney injury and chronic kidney disease. In addition, 1-(2-furoyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have potential applications in the treatment of cerebral edema, liver cirrhosis, and pulmonary edema.
特性
IUPAC Name |
furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14(2)15-7-9-16(10-8-15)20-17-5-3-11-21(13-17)19(22)18-6-4-12-23-18/h4,6-10,12,14,17,20H,3,5,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLISIPSJRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818735 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Furan-2-yl-[3-(4-propan-2-ylanilino)piperidin-1-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)
![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)


![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)
![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)